molecular formula C16H11ClN2O3 B5821211 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline

5-chloro-8-[(4-nitrobenzyl)oxy]quinoline

Cat. No. B5821211
M. Wt: 314.72 g/mol
InChI Key: DHPUNLAHPIKGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-8-[(4-nitrobenzyl)oxy]quinoline is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, inhibiting the activity of enzymes, or interfering with DNA synthesis.
Biochemical and Physiological Effects:
5-chloro-8-[(4-nitrobenzyl)oxy]quinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new drugs. However, its use in lab experiments may be limited by its toxicity and potential side effects. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the study of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline. One area of research is the development of new drugs based on its antimicrobial and antiviral properties. Another area of research is the use of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in photodynamic therapy.
Conclusion:
In conclusion, 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline is a promising compound for scientific research. Its broad-spectrum antimicrobial activity, potential use as a fluorescent probe, and potential use in photodynamic therapy make it a valuable tool for researchers. However, its toxicity and potential side effects should be carefully considered when working with this compound. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-chloro-8-[(4-nitrobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 4-nitrobenzyl chloride in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization or column chromatography. The purity of the final product can be confirmed through spectroscopic techniques such as NMR or mass spectrometry.

Scientific Research Applications

5-chloro-8-[(4-nitrobenzyl)oxy]quinoline has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

5-chloro-8-[(4-nitrophenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-14-7-8-15(16-13(14)2-1-9-18-16)22-10-11-3-5-12(6-4-11)19(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUNLAHPIKGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.